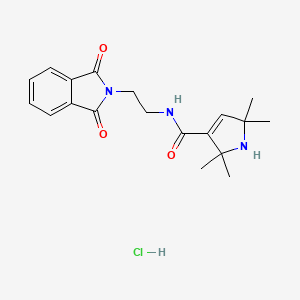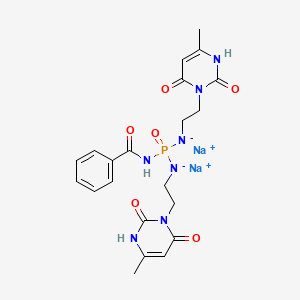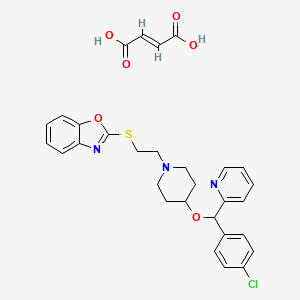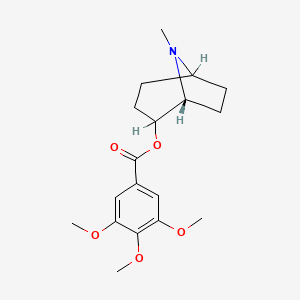
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Imidazo[1,2-a]pyridine derivative and methanesulfonyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Product: Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- typically involves multi-step organic reactions
-
Formation of Imidazo[1,2-a]pyridine Core
Starting Materials: 2-aminopyridine and an appropriate aldehyde or ketone.
Reaction Conditions: Cyclization is often achieved using a Lewis acid catalyst such as zinc chloride or aluminum chloride under reflux conditions.
Product: Imidazo[1,2-a]pyridine derivative.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are performed in anhydrous solvents under inert atmosphere.
Products: Reduced derivatives of the imidazo[1,2-a]pyridine ring.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Reactions are carried out in polar solvents with or without catalysts.
Products: Substituted derivatives of the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- has several scientific research applications:
-
Medicinal Chemistry
Anticancer Agents: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for anticancer drug development.
Anti-inflammatory Agents: Its ability to modulate inflammatory pathways has been explored for developing anti-inflammatory drugs.
-
Materials Science
Organic Semiconductors: The compound’s electronic properties make it suitable for use in organic semiconductor materials for electronic devices.
-
Biological Research
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, aiding in the study of enzyme functions and pathways.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl): Similar structure but with a pyrimidine ring instead of a pyridine ring.
Methanesulfonamide, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl): Lacks the methoxy group on the phenyl ring.
Uniqueness
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its efficacy in various applications.
Properties
CAS No. |
104691-59-0 |
|---|---|
Molecular Formula |
C15H15N3O3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H15N3O3S/c1-21-14-9-11(17-22(2,19)20)6-7-12(14)13-10-18-8-4-3-5-15(18)16-13/h3-10,17H,1-2H3 |
InChI Key |
LXDBOJUYKJVXKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)













